4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine
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Overview
Description
4-[[7-methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine is an aryl sulfide.
Scientific Research Applications
Synthesis and Derivatives
Synthesis Under Microwave Irradiation : This compound can be synthesized under microwave irradiation, which is a rapid and efficient process. The methodology involves reacting with amines to yield various derivatives, including benzamide derivatives, pyrimidine, and carboxamide derivatives (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Intermediate for Tumor Necrosis Factor Alpha Inhibition : It serves as an important intermediate in the inhibition of tumor necrosis factor alpha and nitric oxide. A green synthetic method has been established for this compound, emphasizing its potential in medical research (Lei, Wang, Xiong, & Lan, 2017).
Chemical Properties and Reactions
Reactivity with Various Amines : The compound's reactivity with different primary aliphatic and aromatic amines, including sulfa drugs, has been explored. This reactivity leads to the formation of substituted pyrimidinone compounds, highlighting its versatility in chemical synthesis (Zaki, Radwan, & El-Dean, 2017).
Formation of Novel Heterocyclic Systems : New heterocyclic systems can be synthesized from this compound, demonstrating its utility in creating diverse molecular structures. These include thienopyrimidines and naphthyridine derivatives (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Pharmaceutical Applications
Potential in Parkinson's Disease Imaging : One derivative of this compound, namely HG-10-102-01, has been synthesized and proposed as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This demonstrates the compound's relevance in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Enhancer in GABAB Receptor Research : A flexible synthesis method of a derivative of this compound indicates its role as a GABAB enhancer, relevant in studies related to the gamma-aminobutyric acid (GABA) neurotransmitter system (Verron et al., 2007).
Properties
Molecular Formula |
C22H25N3OS2 |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[(7-methyl-4-phenylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C22H25N3OS2/c1-15-7-8-17-18(13-15)28-22-20(17)21(27-16-5-3-2-4-6-16)23-19(24-22)14-25-9-11-26-12-10-25/h2-6,15H,7-14H2,1H3 |
InChI Key |
URCOLTFOBLDFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CN4CCOCC4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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